Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

tert-Butyl Oxirane-2-carboxylate structure
92223-80-8 structure
Nome do Produto:tert-Butyl Oxirane-2-carboxylate
N.o CAS:92223-80-8
MF:C7H12O3
MW:144.168382644653
MDL:MFCD24501779
CID:2949432
PubChem ID:14288020

tert-Butyl Oxirane-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester
    • TERT-BUTYL OXIRANE-2-CARBOXYLATE
    • 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)
    • Glycidic acid, tert-butyl ester (7CI)
    • Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)
    • Oxirane-2-carboxylic acid tert-butyl ester
    • AS-67498
    • DB-088544
    • 92223-80-8
    • tert-butyloxirane-2-carboxylate
    • Oxiranecarboxylic acid, 1,1-dimethylethyl ester
    • CS-0037958
    • MFCD24501779
    • SCHEMBL7870788
    • tert-Butyl (R)-oxirane-2-carboxylate
    • SY125206
    • Z1509050079
    • EN300-1272483
    • W11683
    • AKOS032961391
    • tert-Butyl Oxirane-2-carboxylate
    • MDL: MFCD24501779
    • Inchi: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
    • Chave InChI: DPZMUWXOAMOYDT-UHFFFAOYSA-N
    • SMILES: O=C(C1CO1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 144.078644241g/mol
  • Massa monoisotópica: 144.078644241g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 145
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 38.8Ų
  • XLogP3: 0.8

tert-Butyl Oxirane-2-carboxylate Informações de segurança

tert-Butyl Oxirane-2-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A984320-1g
tert-Butyl oxirane-2-carboxylate
92223-80-8 95%
1g
$24.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108598-100mg
tert-Butyl oxirane-2-carboxylate
92223-80-8 98%
100mg
¥36 2023-04-12
Enamine
EN300-1272483-0.1g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
0.1g
$106.0 2023-06-08
abcr
AB487767-5 g
tert-Butyl oxirane-2-carboxylate, 95%; .
92223-80-8 95%
5g
€227.90 2023-04-20
TRC
B872003-100mg
tert-Butyl Oxirane-2-carboxylate
92223-80-8
100mg
$ 160.00 2022-06-06
Enamine
EN300-1272483-10000mg
tert-butyl oxirane-2-carboxylate
92223-80-8 95.0%
10000mg
$493.0 2023-10-02
Enamine
EN300-1272483-10.0g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
10g
$807.0 2023-06-08
Enamine
EN300-1272483-2.5g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
2.5g
$390.0 2023-06-08
Enamine
EN300-1272483-0.25g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
0.25g
$151.0 2023-06-08
abcr
AB487767-5g
tert-Butyl oxirane-2-carboxylate, 95%; .
92223-80-8 95%
5g
€213.00 2025-02-13

tert-Butyl Oxirane-2-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  12 h, rt
Referência
Preparation of acid-sensitive epoxy monomers
, China, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → 60 °C; 2.5 d, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt; 1 h, rt
Referência
Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile ,  Water ;  15 min, 298 K; 15 min, 298 K
Referência
Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2
Kejriwal, Ambica; Biswas, Sachidulal; Biswas, Achintesh N.; Bandyopadhyay, Pinaki, Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84

Método de produção 4

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 d, reflux; reflux → 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?
Ge, Wei; Clifton, Ian J.; Stok, Jeanette E.; Adlington, Robert M.; Baldwin, Jack E.; et al, Journal of the American Chemical Society, 2008, 130(31), 10096-10102

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ;  rt
Referência
A chameleon catalyst for nonheme iron-promoted olefin oxidation
Iyer, Shyam R.; Javadi, Maedeh Moshref; Feng, Yan; Hyun, Min Young; Oloo, Williamson N.; et al, Chemical Communications (Cambridge, 2014, 50(89), 13777-13780

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Benzene ,  Tetrahydrofuran ,  Hexane
Referência
A stereocontrolled approach to electrophilic epoxides
Meth-Cohn, Otto; Moore, Clive; Taljaard, Heinrich C., Journal of the Chemical Society, 1988, (9), 2663-74

Método de produção 7

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  6 d, reflux
Referência
Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Peracetic acid
Referência
Peracetic acid
Rao, A. Somasekar; Mohan, H. Rama; Hofferberth, John E.; Nikonov, George, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Método de produção 9

Condições de reacção
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ;  25 min, rt
Referência
Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant
Mas-Balleste, Ruben; Que, Lawrence Jr., Journal of the American Chemical Society, 2007, 129(51), 15964-15972

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile ,  Water ;  20 min, 25 °C; 5 min, 25 °C
Referência
Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excess
Suzuki, Ken; Oldenburg, Paul D.; Que, Lawrence Jr., Angewandte Chemie, 2008, 47(10), 1887-1889

Método de produção 11

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt; 1 h, rt
Referência
Preparation of biaryl monobactam compounds for the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile ,  Water
Referência
Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of Olefins
Costas, Miquel; Tipton, Adrianne K.; Chen, Kui; Jo, Du-Hwan; Que, Lawrence Jr., Journal of the American Chemical Society, 2001, 123(27), 6722-6723

tert-Butyl Oxirane-2-carboxylate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate
A854690
Pureza:99%
Quantidade:25g
Preço ($):346.0